molecular formula C13H20N4O B7081983 N-[1-(5-methyl-1,2-oxazol-3-yl)ethyl]-1-(2-methylpropyl)pyrazol-4-amine

N-[1-(5-methyl-1,2-oxazol-3-yl)ethyl]-1-(2-methylpropyl)pyrazol-4-amine

Cat. No.: B7081983
M. Wt: 248.32 g/mol
InChI Key: PMVYWWUAWXEJQE-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,2-oxazol-3-yl)ethyl]-1-(2-methylpropyl)pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with an oxazole moiety and an isobutyl group

Properties

IUPAC Name

N-[1-(5-methyl-1,2-oxazol-3-yl)ethyl]-1-(2-methylpropyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9(2)7-17-8-12(6-14-17)15-11(4)13-5-10(3)18-16-13/h5-6,8-9,11,15H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVYWWUAWXEJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)NC2=CN(N=C2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,2-oxazol-3-yl)ethyl]-1-(2-methylpropyl)pyrazol-4-amine typically involves multi-step organic reactions. One common route starts with the preparation of the oxazole ring, followed by the formation of the pyrazole ring, and finally, the coupling of these two moieties.

    Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of an appropriate α-hydroxy ketone with an amide.

    Pyrazole Ring Formation: The pyrazole ring is often synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the oxazole and pyrazole rings using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,2-oxazol-3-yl)ethyl]-1-(2-methylpropyl)pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[1-(5-methyl-1,2-oxazol-3-yl)ethyl]-1-(2-methylpropyl)pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is investigated for its use in the synthesis of advanced polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,2-oxazol-3-yl)ethyl]-1-(2-methylpropyl)pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyrazole rings can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Similar in structure but with a benzenesulfonamide group instead of a pyrazole ring.

    2-[2-(2,6-Dichlorophenylamino)phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: Contains an oxazole ring but differs in the overall structure and functional groups.

Uniqueness

N-[1-(5-methyl-1,2-oxazol-3-yl)ethyl]-1-(2-methylpropyl)pyrazol-4-amine is unique due to its specific combination of oxazole and pyrazole rings, which imparts distinct chemical and biological properties

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